1-[(3-Isocyanatopropyl)sulfanyl]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Isocyanatopropyl)sulfanyl]undecane is an organic compound characterized by the presence of an isocyanate group attached to a propyl chain, which is further linked to an undecane chain via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]undecane typically involves the reaction of 1-undecanethiol with 3-isocyanatopropyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]undecane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The isocyanate group can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like methanol or ethylamine can be used under mild conditions to facilitate the substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Urethanes or ureas.
Scientific Research Applications
1-[(3-Isocyanatopropyl)sulfanyl]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to modify biomolecules, such as proteins, through the isocyanate group.
Industry: Used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]undecane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of stable urethane or urea linkages. The sulfur atom in the compound can also participate in redox reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Isocyanatopropyl)sulfanyl]decane
- 1-[(3-Isocyanatopropyl)sulfanyl]dodecane
- 1-[(3-Isocyanatopropyl)sulfanyl]octane
Uniqueness
1-[(3-Isocyanatopropyl)sulfanyl]undecane is unique due to its specific chain length and the presence of both an isocyanate group and a sulfur atom
Properties
CAS No. |
60853-06-7 |
---|---|
Molecular Formula |
C15H29NOS |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1-(3-isocyanatopropylsulfanyl)undecane |
InChI |
InChI=1S/C15H29NOS/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-16-15-17/h2-14H2,1H3 |
InChI Key |
CYNLRHWXIIIOHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.